Methyl (S)-2-amino-3-(2-methylpyridin-4-yl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-(2-methylpyridin-4-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, an amino group, and a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-methylpyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and (S)-2-amino-3-hydroxypropanoic acid.
Esterification: The (S)-2-amino-3-hydroxypropanoic acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Coupling Reaction: The methyl ester is then coupled with 2-methylpyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(2-methylpyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Alcohol derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Methyl (S)-2-amino-3-(2-methylpyridin-4-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(2-methylpyridin-4-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-amino-3-(pyridin-4-yl)propanoate: Similar structure but without the methyl group on the pyridine ring.
Methyl (S)-2-amino-3-(2-chloropyridin-4-yl)propanoate: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
Methyl (S)-2-amino-3-(2-methylpyridin-4-yl)propanoate is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2-methylpyridin-4-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(3-4-12-7)6-9(11)10(13)14-2/h3-5,9H,6,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
MUIKUDPAIMIKKF-VIFPVBQESA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC1=NC=CC(=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
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